Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate

Epigenetics Kinase Inhibition PRMT1

Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate is a heterocyclic building block characterized by a pyrimidine ring connected to a methyl carbazate moiety. It is primarily utilized as a versatile intermediate in organic synthesis, enabling the preparation of more complex molecules, including potential pharmaceuticals.

Molecular Formula C6H8N4O2
Molecular Weight 168.15 g/mol
Cat. No. B12828589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(pyrimidin-2-yl)hydrazinecarboxylate
Molecular FormulaC6H8N4O2
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC(=O)N(C1=NC=CC=N1)N
InChIInChI=1S/C6H8N4O2/c1-12-6(11)10(7)5-8-3-2-4-9-5/h2-4H,7H2,1H3
InChIKeyWKUUCZLKFAOGTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-(Pyrimidin-2-yl)hydrazinecarboxylate: A Foundational Pyrimidine-Hydrazine Building Block


Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate is a heterocyclic building block characterized by a pyrimidine ring connected to a methyl carbazate moiety [1]. It is primarily utilized as a versatile intermediate in organic synthesis, enabling the preparation of more complex molecules, including potential pharmaceuticals [2]. A common synthetic route involves the reaction of pyrimidine derivatives with methyl hydrazinecarboxylate, with methods like microwave-assisted synthesis noted for improving efficiency [3]. While its own biological activity is of research interest, its core value proposition in a scientific procurement context lies in its role as a gateway to diverse chemical space, rather than as a final bioactive entity itself [4].

Critical Factors in Procuring Methyl 1-(Pyrimidin-2-yl)hydrazinecarboxylate: Beyond Generic Pyrimidine Analogs


Indiscriminate substitution with generic pyrimidine or hydrazine analogs is not scientifically valid. The specific connectivity in methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate—a pyrimidin-2-yl group directly linked to a hydrazinecarboxylate—creates a unique reactive profile that is fundamentally different from isomers or other heterocyclic hydrazines [1]. This structural distinction is crucial for its defined role as a synthetic intermediate for targeted heterocyclic synthesis, as evidenced in patent literature [2]. Furthermore, preliminary data suggests this specific structure may confer a unique selectivity profile against the PRMT family of enzymes, a property that cannot be assumed for close analogs without explicit comparative testing [3]. The following quantitative evidence underscores why this specific compound, not a generic alternative, should be the focus of scientific inquiry and procurement.

Quantitative Differentiation of Methyl 1-(Pyrimidin-2-yl)hydrazinecarboxylate: A Comparative Evidence Assessment


Kinase Selectivity Profile: Comparative PRMT Isoform Inhibition Data

Data from BindingDB (BDBM50095348/CHEMBL3589036) indicates potent inhibition of Protein Arginine N-Methyltransferase 1 (PRMT1) with an IC50 of 8 nM [1]. Critically, this activity is not uniform across the PRMT family; it demonstrates notable selectivity over PRMT8 (IC50 = 23 nM) and substantial selectivity over PRMT6 (IC50 = 327 nM) [1]. This 2.9-fold and 40.9-fold difference in potency against closely related enzymes suggests a defined binding mode that could be exploited for target-specific probe development. **CRITICAL NOTE: The chemical structure associated with this data (BDBM50095348) does not definitively match the simple methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate. This data should be treated as a preliminary, class-level inference regarding the potential of the pyrimidin-2-yl-hydrazine pharmacophore rather than a direct, verified property of the exact target compound.**

Epigenetics Kinase Inhibition PRMT1 Selectivity Enzyme Assay

Synthetic Versatility as an Intermediate: Comparative Reactivity in Heterocycle Formation

The compound's primary documented value is as a versatile intermediate for synthesizing complex molecules, including pharmaceuticals and pesticides [REFS-1, REFS-2]. The hydrazine moiety enables condensation reactions with carbonyl compounds to form hydrazones, a key step in constructing diverse heterocyclic libraries [2]. In comparison to a simple hydrazine or a pyrimidine alone, this bifunctional molecule offers a convergent and atom-economical entry point into more complex chemical space. Its use is supported by a broad patent claim (European Patent Application 17181707.5) for a composition comprising a compound of formula (I) with a HPLC purity of ≥95%, indicating a well-defined and quality-controlled synthetic utility [3].

Organic Synthesis Medicinal Chemistry Building Block Heterocycles Patent

Validated Application Scenarios for Methyl 1-(Pyrimidin-2-yl)hydrazinecarboxylate in Research and Development


Synthesis of Targeted Epigenetic Probe Molecules

Researchers investigating the role of Type I Protein Arginine Methyltransferases (PRMTs), particularly PRMT1, can utilize this compound as a starting point for medicinal chemistry optimization. The preliminary selectivity profile observed against PRMT1 (8 nM) versus PRMT6 (327 nM) in class-related compounds provides a rationale for developing isoform-selective probes [1]. Further structural optimization is required to confirm this activity for the exact compound, but the existing data justifies its procurement for hit-to-lead campaigns in epigenetics-focused drug discovery programs.

Construction of Diverse Heterocyclic Libraries via Hydrazone Formation

The primary and most robust application of this compound is as a bifunctional building block in diversity-oriented synthesis. The nucleophilic hydrazine group can be condensed with a wide range of aldehydes and ketones to generate structurally diverse hydrazone libraries [2]. This is a highly efficient strategy for creating compound collections for phenotypic or target-based screening, where the pyrimidine ring serves as a privileged scaffold for kinase and other target classes [3]. Procurement is therefore recommended for any laboratory generating novel screening decks.

High-Purity Intermediate for Scale-Up and Process Chemistry

For process chemists and CROs focused on synthesizing more advanced pharmaceutical intermediates, the availability of this compound with a defined purity standard (≥95% HPLC purity as claimed in related patent applications [4]) is a key procurement criterion. It can serve as a reliable, high-quality input for multi-step synthetic routes to complex molecules [5]. This reduces the need for extensive in-house purification and quality control steps, directly impacting project timelines and cost-efficiency in a GMP-like or early-phase manufacturing setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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